ethyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-2-(4-methoxyphenyl)quinoline-6-carboxylate
Description
The compound ethyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-2-(4-methoxyphenyl)quinoline-6-carboxylate is a quinoline derivative with a complex substitution pattern. Its structure includes:
- Position 2: A 4-methoxyphenyl group, contributing electron-donating properties via the methoxy substituent.
- Position 6: An ethyl carboxylate ester, enhancing solubility and metabolic stability.
Purification typically involves column chromatography and recrystallization .
Properties
IUPAC Name |
ethyl 4-[2-(4-chloroanilino)-2-oxoethoxy]-2-(4-methoxyphenyl)quinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O5/c1-3-34-27(32)18-6-13-23-22(14-18)25(15-24(30-23)17-4-11-21(33-2)12-5-17)35-16-26(31)29-20-9-7-19(28)8-10-20/h4-15H,3,16H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMIMUJTMRGCLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-2-(4-methoxyphenyl)quinoline-6-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of Substituents:
Carbamoylation and Esterification: The carbamoyl group can be introduced using phosgene or its derivatives, followed by esterification with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-2-(4-methoxyphenyl)quinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Biological Activities
Ethyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-2-(4-methoxyphenyl)quinoline-6-carboxylate has been investigated for several biological activities:
- Antimicrobial Activity : Preliminary studies indicate that quinoline derivatives exhibit antimicrobial properties. The compound's structure suggests it may inhibit the growth of various bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development.
- Anticancer Potential : Compounds with quinoline structures have shown promise in cancer therapy. Research has demonstrated that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth. This compound may possess similar anticancer properties due to its structural features.
- Cholinesterase Inhibition : Studies on related compounds have indicated that they can act as cholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. The potential of this compound to inhibit cholinesterase warrants investigation.
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of quinoline derivatives demonstrated that compounds with similar structures exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The derivatives were tested using the broth microdilution method, revealing minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests that this compound could be effective against resistant strains of bacteria.
Case Study 2: Anticancer Activity
In vitro studies on quinoline derivatives indicated their ability to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast and lung cancer cells. The compounds were evaluated using MTT assays to determine cytotoxicity, with results showing IC50 values indicating significant potency. This positions this compound as a promising candidate for further anticancer drug development.
Mechanism of Action
The mechanism of action of ethyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-2-(4-methoxyphenyl)quinoline-6-carboxylate involves its interaction with specific molecular targets:
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It can inhibit enzymes involved in cell proliferation, leading to anti-cancer effects.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
Substituent Analysis at Key Positions
Position 2 (Quinoline Ring)
- Target Compound : 4-Methoxyphenyl (electron-donating).
- 2-Phenyl: In methyl 6-methoxy-2-phenylquinoline-4-carboxylate (), a simple phenyl group lacks substituents, reducing steric hindrance .
Position 4 (Quinoline Ring)
- Target Compound : [(4-Chlorophenyl)carbamoyl]methoxy group.
- The carbamoyl moiety (NHCO) enables hydrogen bonding, while the 4-chlorophenyl group adds lipophilicity.
- Comparative Examples: 4-(3,4-Dimethoxyphenyl): In , this substituent provides dual methoxy groups, enhancing electron density and solubility . 4-Carboxylic Acid: 2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic acid () replaces the ester with a carboxylic acid, increasing polarity but reducing cell permeability .
Position 6 (Quinoline Ring)
- Target Compound : Ethyl carboxylate.
- Balances solubility (via the ester) and metabolic stability.
- Comparative Examples: 6-Methoxy: In methyl 6-methoxy-2-arylquinoline-4-carboxylate (), the methoxy group increases hydrophobicity . 6-Trifluoromethyl: Ethyl 4-[(4-chlorobenzyl)amino]-6-(trifluoromethyl)quinoline-3-carboxylate () uses CF₃ for strong electron-withdrawing effects and enhanced metabolic resistance .
Structural and Functional Impact
Biological Activity
Ethyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-2-(4-methoxyphenyl)quinoline-6-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure with a quinoline core substituted with various functional groups:
- Quinoline Core : A bicyclic aromatic compound known for its pharmacological properties.
- Substituents : Includes ethyl, chlorophenyl, carbamoyl, methoxy, and carboxylate groups.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains and fungi.
- Mechanism of Action : The antimicrobial effect is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism .
Anticancer Activity
Quinoline derivatives have gained attention in cancer research due to their potential as anticancer agents. This compound has been evaluated for its cytotoxic effects on different cancer cell lines.
- Case Study : A study evaluating similar quinoline compounds found that they exhibited significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compounds were shown to induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 15 | Induces apoptosis |
| Similar Quinoline Derivative | A549 | 10 | Cell cycle arrest |
Anti-inflammatory Activity
Another significant biological activity associated with this compound is its anti-inflammatory potential. Quinoline derivatives have been shown to inhibit the production of pro-inflammatory cytokines and enzymes like COX-2.
- Research Findings : In vitro studies demonstrated that certain quinoline derivatives could effectively reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages, indicating their potential as anti-inflammatory agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.
- Membrane Disruption : Interaction with cellular membranes can lead to increased permeability and eventual cell death.
- Modulation of Signaling Pathways : The compound may alter signaling pathways involved in inflammation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
